molecular formula C24H24N2O5S B2860269 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 921899-11-8

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No. B2860269
CAS RN: 921899-11-8
M. Wt: 452.53
InChI Key: IRUDHOSEOLWCKU-UHFFFAOYSA-N
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Description

“N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide” is a synthetic compound. It belongs to the dibenzo[b,f][1,4]oxazepine class. This compound is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine .

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) introduced a new zinc phthalocyanine derivative substituted with benzenesulfonamide groups, demonstrating significant potential for photodynamic therapy in cancer treatment. This compound showcases good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a promising candidate for Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activities

Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, and Shahzad (2007) synthesized novel benzenesulfonamides bearing the 2,5-disubstituted-1,3,4-oxadiazole moiety, which were screened for anti-HIV and antifungal activities. This study highlights the compound's potential in developing treatments against HIV and fungal infections (Zareef et al., 2007).

Potential as Carbonic Anhydrase Inhibitors

A study by Sapegin, Kalinin, Angeli, Supuran, and Krasavin (2018) described the synthesis of [1,4]oxazepine-based primary sulfonamides showing strong inhibition of human carbonic anhydrases, important for therapeutic applications. The primary sulfonamide functionality enables the [1,4]oxazepine ring construction and acts as an enzyme prosthetic zinc-binding group, suggesting utility in designing carbonic anhydrase inhibitors (Sapegin et al., 2018).

Synthesis and Characterization for Antitumor Activity

Alyar, Şen, Alyar, Adem, Kalkancı, and Özdemir (2018) synthesized new Schiff bases of Sulfa drugs and their Pd(II), Cu(II) complexes, characterized them, and evaluated their antimicrobial activities and carbonic anhydrase enzyme inhibitor effects. Their findings indicate that these compounds, especially the Cu(II) complexes, have significant potential as antimicrobial agents and carbonic anhydrase inhibitors, offering insights into developing new therapeutic agents (Alyar et al., 2018).

properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-14-6-8-21-19(10-14)26(4)24(27)18-13-17(7-9-20(18)31-21)25-32(28,29)23-12-16(3)15(2)11-22(23)30-5/h6-13,25H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUDHOSEOLWCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)OC)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide

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